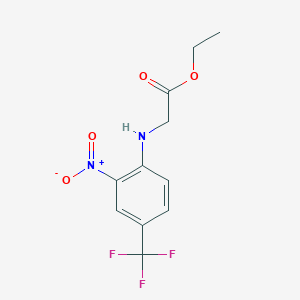

Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate

Description

Contextual Significance of Nitro- and Trifluoromethyl-Substituted Anilines and Esters

The presence of nitro and trifluoromethyl groups on the phenyl ring of an aniline (B41778), along with an ethyl ester functionality, confers distinct chemical and physical properties to Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate.

Nitro Groups (-NO2): The nitro group is a strong electron-withdrawing substituent, significantly influencing the electron density distribution of the aromatic ring. This electron-withdrawing nature can impact the reactivity of the compound, particularly in nucleophilic aromatic substitution reactions or in modulating the acidity/basicity of adjacent functional groups ontosight.aifishersci.ca. Nitro groups are versatile in organic synthesis, often serving as precursors for amines through reduction, which are crucial for synthesizing various agrochemicals and complex organic molecules fishersci.ca.

Trifluoromethyl Groups (-CF3): The trifluoromethyl group is renowned for its strong electron-withdrawing effects and its ability to enhance the lipophilicity of a molecule ontosight.ainih.gov. The increased lipophilicity can significantly affect a compound's bioavailability, metabolic stability, and pharmacokinetic profile, making trifluoromethylated compounds highly valued in the pharmaceutical and agrochemical industries for optimizing drug candidates and pesticides nih.govfishersci.ie.

Esters (Ethyl Acetate): The ester functionality, specifically an ethyl acetate (B1210297) group, serves as a versatile synthetic handle. Esters can be readily hydrolyzed to carboxylic acids or reduced to alcohols, allowing for further derivatization and integration into larger molecular systems. In the context of an aminoacetate, it represents an amino acid ester derivative, offering potential for chirality and biological recognition.

Combinations of these functional groups, as seen in the core structure of this compound, often lead to compounds with tailored properties relevant to various synthetic and applied chemical endeavors fishersci.iecenmed.com.

Overview of Research Trajectories for Related Chemical Scaffolds

The chemical scaffold of an N-arylated amino acid ester, exemplified by this compound, is a broadly investigated area in organic chemistry. Research trajectories for related compounds primarily focus on their synthesis and utilization as versatile building blocks in diverse chemical applications, especially in the development of pharmaceuticals and agrochemicals fishersci.caindiamart.comamericanelements.com.

Synthesis Methodologies: The N-arylation of amino acid esters has garnered considerable attention, with various methods developed to achieve this transformation. These include transition metal-catalyzed reactions, such as palladium-catalyzed and nickel-catalyzed N-arylations, which often employ aryl halides or triflates as coupling partners fishersci.sefishersci.caamericanelements.com. Efforts are consistently made to develop mild reaction conditions and methods that minimize racemization of the α-stereocenter of the amino acid, thereby preserving enantiomeric purity, which is critical for drug development fishersci.cafishersci.caamericanelements.com. Metal-free approaches have also emerged, offering more sustainable and accessible synthetic routes fishersci.caindiamart.com. Some advanced strategies involve the direct functionalization of sp3 C-H bonds adjacent to nitrogen atoms in amino esters, leading to arylglycine derivatives americanelements.comnih.gov.

Building Block Utility: N-aryl amino acid esters serve as key intermediates in the synthesis of complex organic molecules. Their integration into larger structures can lead to compounds with novel biological activities or enhanced physicochemical properties. The ability to append diverse aryl groups onto amino acid scaffolds allows for the rapid generation of chemical libraries for screening in drug discovery programs fishersci.se.

Scope and Academic Relevance of Studying this compound

The academic relevance of studying a compound like this compound lies in its potential as a model system for exploring new synthetic methodologies and its utility as a precursor for the development of novel compounds. Its specific combination of electron-withdrawing and lipophilicity-enhancing groups on an N-arylated amino acid ester scaffold makes it a pertinent subject for:

Exploration of Synthetic Routes: Researchers might investigate novel, efficient, and stereoselective syntheses for this compound, leveraging its reactive nitro and amino ester functionalities. Such studies contribute to the broader understanding of synthetic organic chemistry.

Precursor for Bioactive Molecules: Given the established importance of nitro- and trifluoromethyl-substituted anilines and N-aryl amino acid esters in pharmaceutical and agrochemical contexts, this compound could serve as an intermediate for synthesizing new drug candidates or crop protection agents. Further transformations, such as reduction of the nitro group to an amine or modification of the ester, could lead to a diverse array of derivatives with varied biological profiles.

Structure-Property Relationship Studies: The compound's unique combination of functional groups allows for studies aimed at understanding how these substituents collectively influence its chemical reactivity, stability, and potential interactions with biological systems.

The compound is classified as a "laboratory chemical" and is explicitly used for "scientific research and development" sigmaaldrich.com, indicating its role in fundamental and applied chemical investigations.

Detailed Research Findings and Data Tables

While this compound (CAS No. 735-40-0) is a well-defined chemical substance and a subject of scientific research, specific detailed experimental research findings, such as spectroscopic data (e.g., NMR, IR, Mass Spectrometry), crystallographic data, or comprehensive reaction yield tables pertaining exclusively to this exact compound, are typically found within specialized academic publications and patent literature. General accessible databases primarily list its basic chemical identifiers and classification.

The table below provides basic chemical information for this compound, derived from vendor and chemical substance databases.

| Property | Value | Source |

| CAS Number | 735-40-0 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C11H11F3N2O4 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 292.214 g/mol | sigmaaldrich.com |

| MDL Number | MFCD00239175 | sigmaaldrich.comsigmaaldrich.com |

| Primary Use | Laboratory chemical, Scientific research and development | sigmaaldrich.com |

| Stability | Stable under normal handling and storage conditions | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[2-nitro-4-(trifluoromethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O4/c1-2-20-10(17)6-15-8-4-3-7(11(12,13)14)5-9(8)16(18)19/h3-5,15H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKGNONFSPKCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611508 | |

| Record name | Ethyl N-[2-nitro-4-(trifluoromethyl)phenyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735-40-0 | |

| Record name | Ethyl N-[2-nitro-4-(trifluoromethyl)phenyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for Ethyl 2 2 Nitro 4 Trifluoromethyl Phenyl Amino Acetate

Established Synthesis Pathways

The conventional synthesis of Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate is typically achieved through a well-defined, multi-step process. This approach relies on classical organic reactions to build the molecule sequentially.

Multi-Step Organic Reaction Sequences

The synthesis generally involves a convergent strategy where the aromatic core and the amino acid side-chain are prepared or sourced separately and then combined. A common pathway begins with a commercially available, suitably substituted benzene (B151609) ring, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene. This precursor already contains the necessary trifluoromethyl and nitro groups in the correct orientation. The final key step is the coupling of this aromatic electrophile with an appropriate nucleophile, typically an amino ester. The order in which substituents are introduced onto the aromatic ring is critical to achieve the desired 2-nitro, 4-trifluoromethyl substitution pattern due to the directing effects of the functional groups. lumenlearning.com

Strategic Introduction of Nitro Functionalities

The introduction of the nitro group at the ortho position relative to the amino-acetate linkage is a key strategic consideration. In many synthetic routes, this is accomplished by starting with a precursor that already contains the nitro group. For instance, the synthesis often commences with a molecule like 4-chloro-1-nitro-2-(trifluoromethyl)benzene or, more commonly, 1-chloro-2-nitro-4-(trifluoromethyl)benzene. The trifluoromethyl group is a meta-director in electrophilic aromatic substitution, while a chloro group is an ortho-, para-director. Therefore, direct nitration of 4-chloro-trifluoromethylbenzene would be a complex reaction to control to achieve the desired isomer. For this reason, pre-functionalized starting materials are preferred to ensure the correct regiochemistry, avoiding the need for complex nitration steps and subsequent isomer separation.

Amination Processes

A crucial step in the synthesis is the formation of the carbon-nitrogen bond between the aromatic ring and the acetate (B1210297) side chain. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring, making it susceptible to attack by nucleophiles.

In this process, a halo-substituted precursor is reacted with ethyl 2-aminoacetate (glycine ethyl ester). A base is often included to neutralize the hydrogen halide formed during the reaction. A representative reaction involves refluxing 1-chloro-2-nitro-4-(trifluoromethyl)benzene with ethyl 2-aminoacetate in a suitable solvent like butanol. prepchem.com

Table 1: Representative Amination Reaction Conditions

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| 1-chloro-2-nitro-4-(trifluoromethyl)benzene | Ethyl 2-aminoacetate | 1-Butanol | Reflux overnight | This compound |

The reaction mixture is typically worked up by extraction and purified by crystallization to yield the final product. prepchem.com

Esterification Techniques for Carboxylic Acid Precursors

An alternative pathway involves first performing the amination reaction with glycine (B1666218) (2-aminoacetic acid) instead of its ethyl ester. This would form the intermediate carboxylic acid, 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetic acid. This intermediate is then subjected to an esterification reaction to yield the final product.

The most common method for this transformation is the Fischer-Speier esterification. This technique involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.net The mixture is typically heated to reflux to drive the reaction towards completion.

Advanced Synthetic Approaches

To improve the efficiency and environmental footprint of the synthesis, modern techniques such as microwave-assisted synthesis have been explored.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture. This method often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov The high efficiency of microwave heating is due to the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the literature, the key reaction steps—nucleophilic aromatic substitution and esterification—are known to be significantly enhanced by microwave irradiation. nih.govacs.orgsciforum.net For example, nucleophilic aromatic substitutions on activated aromatic rings can often be completed in minutes under microwave conditions, compared to hours or days with conventional heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Several hours to days | 5-30 minutes | Often significant |

| Fischer Esterification | Several hours | 10-60 minutes | Moderate to significant |

The application of microwave technology to the synthesis of this compound would likely involve irradiating a mixture of 1-chloro-2-nitro-4-(trifluoromethyl)benzene and ethyl 2-aminoacetate in a sealed vessel, potentially leading to a much faster and more efficient process. mdpi.com

Precursor and Intermediate Utility in Complex Molecule Synthesis

The strategic placement of the nitro and aminoacetate functionalities on the trifluoromethyl-substituted benzene ring makes this compound a valuable precursor for the synthesis of various heterocyclic systems.

Role as a Key Building Block

The primary utility of this compound as a building block lies in its potential to be converted into a bifunctional intermediate. The nitro group can be readily reduced to a primary amine under various conditions, such as catalytic hydrogenation (e.g., using palladium on carbon) or with reducing agents like tin(II) chloride or iron in acidic media. nih.govmdpi.comnih.gov This reduction yields Ethyl 2-((2-amino-4-(trifluoromethyl)phenyl)amino)acetate, an ortho-phenylenediamine derivative.

Ortho-phenylenediamines are classical precursors for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The reaction of Ethyl 2-((2-amino-4-(trifluoromethyl)phenyl)amino)acetate with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives, would lead to the formation of a benzimidazole (B57391) ring. The ester functionality can then be further manipulated, for example, through hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. researchgate.net

Derivatization from Simpler Analogues (e.g., 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene derivatives)

The most direct and common synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. youtube.comlibretexts.orgopenstax.orgnih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups (the nitro and trifluoromethyl groups) on the aromatic ring, which activate the ring towards nucleophilic attack. openstax.org

The typical precursors for this synthesis are 1-halo-2-nitro-4-(trifluoromethyl)benzenes, with the fluoro or chloro derivatives being the most common. The reaction proceeds by the displacement of the halide by the amino group of an amino acid ester, in this case, ethyl 2-aminoacetate (glycine ethyl ester).

A general synthetic protocol would involve the reaction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with ethyl 2-aminoacetate in the presence of a base, such as potassium carbonate or a tertiary amine (e.g., triethylamine (B128534) or diisopropylethylamine), in a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724). The base serves to neutralize the hydrohalic acid that is formed as a byproduct of the reaction.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Description |

| Starting Material | 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene or 1-Chloro-2-nitro-4-(trifluoromethyl)benzene |

| Nucleophile | Ethyl 2-aminoacetate (Ethyl glycinate) |

| Solvent | Dimethylformamide (DMF), Acetonitrile, or Dimethyl sulfoxide (DMSO) |

| Base | Potassium carbonate (K2CO3), Triethylamine (Et3N), or N,N-Diisopropylethylamine (DIPEA) |

| Temperature | Room temperature to elevated temperatures (e.g., 80-100 °C) |

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is typically isolated through an aqueous workup to remove the inorganic salts and excess reagents, followed by extraction with an organic solvent and purification by column chromatography or recrystallization. The presence of the fluorine atom as the leaving group is often preferred in SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom to which it is attached. youtube.com

Chemical Reactivity and Transformation Studies of Ethyl 2 2 Nitro 4 Trifluoromethyl Phenyl Amino Acetate

Fundamental Reaction Types

The basic reactivity of Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate is governed by its primary functional groups. Understanding these fundamental reactions is crucial for its application as a synthetic building block.

Nucleophilic Substitution Reactions

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the presence of two strong electron-withdrawing groups, the nitro group and the trifluoromethyl group, positioned ortho and para to potential leaving groups. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of SₙAr reactions. eijas.comresearchgate.net

While the compound itself does not have a typical leaving group like a halogen, its synthesis often involves an SₙAr reaction. For instance, the reaction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with ethyl 2-aminoacetate would proceed via nucleophilic attack of the amine on the carbon bearing the chlorine, displacing it to form the title compound. Conversely, the existing aromatic C-H bonds are generally unreactive towards nucleophiles, but the high electron deficiency of the ring could make it susceptible to certain oxidative C-H functionalization or radical substitution reactions. nih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SₙAr) Reactivity

| Factor | Influence on Reactivity | Rationale for this compound |

| Substrate | Presence of strong electron-withdrawing groups (EWGs) | The -NO₂ and -CF₃ groups strongly activate the ring by stabilizing the intermediate Meisenheimer complex. eijas.com |

| Leaving Group | A good leaving group (e.g., F, Cl, Br) is required. | The title compound lacks a typical leaving group for further SₙAr, but its precursors do. |

| Nucleophile | Stronger nucleophiles react faster. | The secondary amine could potentially be displaced under harsh conditions, but this is less common. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are preferred. | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |

Reduction Chemistry of Nitro Groups

The reduction of the aromatic nitro group is one of the most significant transformations of this compound. This reaction converts the nitro group into a primary amine (-NH₂), yielding an ortho-phenylenediamine derivative. This product is a key precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines. arkat-usa.orgscielo.org.mx

A variety of reagents can be employed for this reduction, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly effective. commonorganicchemistry.com Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also common and offer good chemoselectivity, often leaving other reducible groups like esters intact. wikipedia.orgcommonorganicchemistry.com The reduction of nitroarenes can sometimes proceed through intermediate stages, such as nitroso and hydroxylamine (B1172632) species, but conditions are typically chosen to ensure complete conversion to the amine. mdpi.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Advantages | Potential Drawbacks |

| H₂ / Pd/C | H₂ gas (1 atm or higher), solvent (e.g., EtOH, EtOAc) | High efficiency, clean reaction, catalyst can be recycled. commonorganicchemistry.com | May reduce other functional groups (e.g., alkenes, alkynes). |

| Raney Nickel | H₂ gas or hydrazine, solvent (e.g., EtOH) | Effective, useful when dehalogenation is a concern. commonorganicchemistry.com | Can be pyrophoric, requires careful handling. |

| Iron (Fe) / Acid | Fe powder, acid (e.g., AcOH, HCl) | Mild, cost-effective, good for selective reductions. commonorganicchemistry.com | Requires acidic conditions, workup can be tedious. |

| Tin(II) Chloride (SnCl₂) / Acid | SnCl₂·2H₂O, concentrated HCl, solvent (e.g., EtOH) | Mild conditions, good functional group tolerance. wikipedia.org | Stoichiometric amounts of tin salts are produced as waste. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | Mild, useful for sensitive substrates. | Can sometimes lead to over-reduction or side products. |

Ester Hydrolysis Mechanisms

The ethyl ester functional group in the title compound can be hydrolyzed to the corresponding carboxylic acid through either acid- or base-catalyzed mechanisms. lumenlearning.comlibretexts.org This transformation is a classic example of nucleophilic acyl substitution.

Acid-catalyzed hydrolysis is a reversible process, typically requiring a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of water to drive the equilibrium toward the products: a carboxylic acid and an alcohol. wikipedia.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. youtube.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. lumenlearning.comchemistrysteps.com It is typically carried out using a stoichiometric amount of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The reaction is driven to completion because the final step is an acid-base reaction where the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product. wikipedia.orgchemguide.co.uk

Table 3: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reagent | Catalytic amount of strong acid (e.g., H₂SO₄) | Stoichiometric amount of strong base (e.g., NaOH) wikipedia.org |

| Mechanism | Reversible equilibrium lumenlearning.comchemguide.co.uk | Irreversible reaction chemistrysteps.com |

| Nucleophile | Water (a weak nucleophile) | Hydroxide ion (a strong nucleophile) |

| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol libretexts.org |

| Driving Force | Use of excess water shifts equilibrium. | Formation of the resonance-stabilized carboxylate anion. |

Advanced Reaction Pathways and Mechanisms

Building upon the fundamental reactions, this compound can be guided through more complex transformations to generate valuable heterocyclic structures.

Intramolecular Cyclization Processes

A key application of this compound is in the synthesis of benzimidazoles, a class of heterocycles with significant pharmacological importance. jetir.orgnih.gov The synthesis is a two-step, one-pot process that begins with the reduction of the nitro group. As described in section 3.1.2, this reduction generates an in situortho-phenylenediamine intermediate. scielo.org.mx

This diamine is primed for intramolecular cyclization. The newly formed primary amine can act as a nucleophile, attacking the electrophilic carbonyl carbon of the adjacent aminoacetate side chain. This cyclization, often promoted by heat or acid catalysis, leads to the formation of a benzimidazolone ring system after the elimination of ethanol (B145695). Various methods have been developed for the synthesis of benzimidazole (B57391) derivatives from substituted o-phenylenediamines, highlighting the versatility of this approach. ijnrd.orgijpsm.com

Reaction Pathway to Benzimidazolone:

Reduction: The nitro group is reduced to an amine, forming Ethyl 2-((2-amino-4-(trifluoromethyl)phenyl)amino)acetate.

Cyclization: The newly formed aniline-type amine attacks the ester carbonyl.

Elimination: The tetrahedral intermediate collapses, eliminating ethanol to form the stable 7-(Trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-one.

Table 4: Conditions for Benzimidazole Synthesis from o-Phenylenediamines

| Reagent/Condition | Description | Product Type |

| Formic Acid | Condensation with formic acid followed by heating. jetir.org | 2-unsubstituted benzimidazole |

| Aldehydes | Condensation with an aldehyde, often followed by oxidation. | 2-substituted benzimidazole |

| Carboxylic Acids | Phillips condensation: heating the diamine with a carboxylic acid or its derivative in acidic media (e.g., polyphosphoric acid). ijnrd.org | 2-substituted benzimidazole |

| Intramolecular (from side chain) | Heating or acid catalysis of the reduced title compound. | Benzimidazol-2-one derivative |

Conjugated Addition Reactions

The secondary amine in this compound possesses a lone pair of electrons and can act as a nucleophile. This nucleophilicity allows it to potentially participate in conjugated addition reactions, also known as Michael additions. In such a reaction, the amine would attack the β-carbon of an α,β-unsaturated carbonyl compound (e.g., an enone or an acrylate).

This reaction would result in the formation of a new carbon-nitrogen bond and a β-amino carbonyl compound. The viability and rate of this reaction would depend on several factors, including the steric hindrance around the amine, the electrophilicity of the Michael acceptor, and the reaction conditions (e.g., use of a catalyst). While this reaction is chemically plausible, specific literature examples detailing the use of this compound as a nucleophile in conjugated additions are not prevalent, suggesting it is a less common transformation for this particular substrate compared to the cyclization pathways.

Photochemical Transformations and Radical Pathways

Role as a Radical Acceptor

No information was found regarding the capacity of this compound to act as a radical acceptor.

Photocatalytic C-H Bond Functionalization

There are no available studies on the use of this compound in photocatalytic C-H bond functionalization reactions.

Late-Stage Functionalization Reactions (e.g., for peptide modification studies)

Research on the application of this compound in late-stage functionalization, including for peptide modification, has not been reported in the searched scientific literature.

Derivatization for Structural Modification and Functional Diversification

Modifications at the Anilino Nitrogen

Specific examples and methodologies for the chemical modification at the anilino nitrogen of this compound are not described in the available literature.

Alterations of the Ester Moiety

There is no published data on the transformation or alteration of the ethyl ester group in this compound to other functional groups.

Transformations of the Nitro and Trifluoromethyl Groups

The chemical reactivity of this compound is largely dictated by the interplay of its three key functional groups: the nitro group, the trifluoromethyl group, and the ethyl aminoacetate side chain. The transformations involving the nitro and trifluoromethyl moieties are of particular synthetic interest, as they open pathways to a variety of complex heterocyclic structures.

Transformation of the Nitro Group

The most significant and widely utilized transformation of the nitro group in aromatic compounds, including derivatives of 2-nitroaniline, is its reduction to a primary amine. wikipedia.orgcommonorganicchemistry.com This conversion is a pivotal step in synthetic sequences, particularly for the construction of fused heterocyclic rings like benzimidazoles. The reduction of the nitro group in this compound yields Ethyl 2-((2-amino-4-(trifluoromethyl)phenyl)amino)acetate, a 1,2-phenylenediamine derivative. This intermediate is primed for intramolecular cyclization or condensation with various electrophiles.

Several methodologies have been established for the reduction of aromatic nitro groups, and the choice of reagent is often guided by substrate compatibility and desired selectivity. wikipedia.orgbeilstein-journals.org

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. commonorganicchemistry.com Reagents typically involve hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): Often the catalyst of choice, Pd/C facilitates clean and high-yielding reductions under mild conditions of temperature and pressure. commonorganicchemistry.comresearchgate.net

Raney Nickel: This is another effective catalyst, particularly useful when trying to avoid side reactions like dehalogenation, which can sometimes be an issue with Pd/C. commonorganicchemistry.com

Chemical Reduction: A variety of metal-based reducing agents, typically in acidic media, are effective for this transformation. wikipedia.org

Metals in Acid: Systems such as iron in acetic acid (Fe/AcOH), zinc in acetic acid (Zn/AcOH), or tin(II) chloride (SnCl₂) in hydrochloric acid are classic and cost-effective methods for reducing aromatic nitro compounds. commonorganicchemistry.com

Electrochemical Reduction: Modern methods include electrochemical conversions, which offer a reagent-free and environmentally benign alternative. For instance, the cathodic conversion of nitroarenes in a sulfuric acid/methanol medium has been shown to effectively produce the corresponding anilines. acs.org

Transfer Hydrogenation: Formic acid salts, like ammonium (B1175870) formate (B1220265), can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C) in a process known as catalytic transfer hydrogenation. mdpi.com A facile method for the reduction of a nitrophenol derivative to an aminophenol derivative utilized iron powder and ammonium chloride (Fe/NH₄Cl), a safe and inexpensive option. mdpi.com

The resulting diamine, Ethyl 2-((2-amino-4-(trifluoromethyl)phenyl)amino)acetate, can subsequently undergo intramolecular cyclization, often promoted by heat or acid, to form a benzimidazolone ring system. This cyclization is a key pathway for synthesizing a range of biologically active molecules. nih.gov

| Method | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel, various solvents (e.g., Ethanol, Ethyl Acetate) | High efficiency and clean conversion. Pd/C is very common; Raney Ni can be preferred to prevent dehalogenation. | commonorganicchemistry.com |

| Metal in Acid | Fe/HCl; Fe/AcOH; SnCl₂/HCl; Zn/AcOH | Cost-effective and widely used in industrial processes. Mild conditions are possible. | wikipedia.orgcommonorganicchemistry.com |

| Transfer Hydrogenation | Ammonium formate (HCOONH₄) or Formic acid (HCOOH), Pd/C | Avoids the need for gaseous hydrogen. Generally proceeds under mild conditions. | mdpi.com |

| Electrochemical Reduction | Cathodic reduction, often in an acidic electrolyte (e.g., H₂SO₄/MeOH) | Agent-free, scalable, and environmentally friendly. Product may precipitate as a salt, aiding purification. | acs.org |

Transformation of the Trifluoromethyl Group

In stark contrast to the readily transformable nitro group, the trifluoromethyl (-CF₃) group is renowned for its exceptional stability and general inertness to a wide range of chemical conditions. This robustness is attributed to the high strength of the carbon-fluorine bond. As a result, the -CF₃ group typically remains unaffected during the chemical transformations of other functional groups on the molecule, such as the reduction of the nitro group. rsc.org

Transformations of an aromatic trifluoromethyl group are challenging and generally require harsh reaction conditions or specifically designed substrates.

Hydrolysis: The hydrolysis of a benzotrifluoride (B45747) to the corresponding benzoic acid is possible but typically requires forcing conditions, such as treatment with strong acids (e.g., concentrated sulfuric acid) at elevated temperatures. acs.orgacs.org For this compound, such conditions would likely lead to the degradation of the aminoacetate side chain.

Nucleophilic Substitution: The trifluoromethyl group is a poor leaving group for nucleophilic aromatic substitution. acs.org Reactions with nucleophiles that result in the displacement of the -CF₃ group are rare. However, reactions involving nucleophilic attack on the carbon atom of the -CF₃ group can occur, leading to partial or complete replacement of fluorine atoms, but this often requires highly activated aromatic systems or specific reagents. acs.org

C-F Bond Activation: Recent advances in synthetic methodology have enabled selective C-F bond transformations within a trifluoromethyl group. These reactions, however, are not trivial and often rely on sophisticated catalytic systems or the presence of neighboring directing groups to facilitate the activation of the otherwise unreactive C-F bonds.

Structural Elucidation and Advanced Spectroscopic Characterization of Ethyl 2 2 Nitro 4 Trifluoromethyl Phenyl Amino Acetate

Crystallographic Analysis

Crystallographic analysis is fundamental to understanding the three-dimensional arrangement of atoms in a solid-state material, which in turn dictates many of its physical and chemical properties.

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic coordinates, bond lengths, and bond angles of a crystalline compound. A thorough search of chemical and crystallographic databases for published SC-XRD studies on Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate did not yield any specific results. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific molecule are not publicly available at this time. Such data would be invaluable for confirming its molecular geometry and understanding intermolecular interactions in the solid state.

Polymorphism and Solid-State Structure Elucidation

Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact its physical properties. The study of polymorphism is crucial for the development of chemical compounds in various industries. However, without foundational crystallographic data, investigations into the potential polymorphic forms of this compound have not been reported in the literature. Elucidation of its solid-state structure through techniques like powder X-ray diffraction (PXRD) would be a necessary first step in identifying and characterizing any potential polymorphs.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide insight into the molecular vibrations of a compound and are powerful tools for identifying functional groups and confirming molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that serves as a unique molecular "fingerprint." While FT-IR is a common characterization technique, a detailed, peer-reviewed analysis of the FT-IR spectrum for this compound is not available in the searched scientific literature. A hypothetical spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro (NO₂) group, C=O stretching of the ester, C-F stretching of the trifluoromethyl group, and various vibrations associated with the aromatic ring. However, without experimental data, a precise assignment of these vibrational modes is not possible.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly useful for identifying vibrations of non-polar functional groups. As with FT-IR, dedicated Raman spectroscopic studies for this compound have not been found in the public domain. Such a study would help in assigning vibrational modes, particularly for the aromatic ring and C-C backbone, and would contribute to a more complete vibrational analysis of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for determining the carbon-hydrogen framework of an organic molecule.

A comprehensive analysis of published ¹H and ¹³C NMR data for this compound could not be compiled from the available literature. While NMR data exists for isomers and related compounds, specific, verified spectral data and peak assignments for the title compound are not present in the searched scholarly articles.

For reference, a general prediction of the ¹H NMR spectrum would include signals for the ethyl group (a quartet and a triplet), a singlet or doublet for the methylene (B1212753) protons adjacent to the amine, and distinct signals in the aromatic region for the protons on the substituted phenyl ring, along with a signal for the N-H proton. The ¹³C NMR spectrum would be expected to show distinct resonances for the carbonyl carbon, the carbons of the ethyl group, the methylene carbon, and the carbons of the aromatic ring, including those bonded to the nitro and trifluoromethyl groups. Without experimental spectra, a definitive data table cannot be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is a fundamental technique used to determine the structure of organic compounds by mapping the hydrogen atoms. For this compound, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the different proton environments in the molecule.

Expected Proton Signals:

Aromatic Protons: The protons on the substituted benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.5 ppm). Their chemical shifts, multiplicities (e.g., doublet, doublet of doublets), and coupling constants would be dictated by the positions of the nitro, trifluoromethyl, and aminoacetate substituents. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups would significantly influence these shifts.

Amine Proton (NH): A signal corresponding to the secondary amine proton would be expected. Its chemical shift can be broad and variable depending on the solvent, concentration, and temperature.

Methylene Protons (CH₂): Two sets of methylene protons are present: one in the acetate (B1210297) group adjacent to the nitrogen and one in the ethyl group. These would likely appear as distinct signals, with their multiplicity determined by coupling to neighboring protons.

Methyl Protons (CH₃): The terminal methyl group of the ethyl ester would typically appear as a triplet in the upfield region of the spectrum (around δ 1.2-1.4 ppm) due to coupling with the adjacent methylene group.

A data table for expected ¹H NMR signals would be structured as follows:

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| Expected Value | e.g., d, dd | Expected Value | 1H | Aromatic H |

| Expected Value | e.g., t | Expected Value | 3H | -OCH₂CH₃ |

| Expected Value | e.g., q | Expected Value | 2H | -OCH₂ CH₃ |

| Expected Value | e.g., s, d | Expected Value | 2H | -NHCH₂ CO- |

| Expected Value | e.g., br s | Expected Value | 1H | -NH CH₂- |

Without experimental data, this table remains illustrative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum for the target compound would show a series of singlet peaks, each corresponding to a unique carbon atom.

Expected Carbon Signals:

Aromatic Carbons: Six signals would be expected for the benzene ring carbons. The carbons directly attached to the nitro, trifluoromethyl, and amino groups would have their chemical shifts significantly influenced by these substituents. The carbon bearing the CF₃ group would likely show coupling to the fluorine atoms (a quartet).

Carbonyl Carbon (C=O): The ester carbonyl carbon would appear as a distinct peak in the downfield region, typically around δ 165-175 ppm.

Aliphatic Carbons: Signals for the methylene carbons of the acetate and ethyl groups, and the methyl carbon of the ethyl group, would be observed in the upfield region of the spectrum.

A representative data table for ¹³C NMR would look like this:

| Chemical Shift (δ ppm) | Assignment |

| Expected Value | C=O |

| Expected Values | Aromatic C |

| Expected Value | -CF₃ |

| Expected Value | -OC H₂CH₃ |

| Expected Value | -NHC H₂CO- |

| Expected Value | -OCH₂C H₃ |

This table is a template pending the availability of experimental data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy would be a highly specific and sensitive tool for characterization. The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range. The spectrum would be expected to show a single sharp signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides a sensitive probe of the electronic environment of the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to connect adjacent protons, such as those in the ethyl group and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for piecing together the molecular structure by connecting fragments, for example, by correlating the NH proton to the carbonyl carbon or the aromatic protons to the ester group carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the precise mass of the parent ion, which in turn allows for the calculation of its elemental formula. For this compound (C₁₁H₁₁F₃N₂O₄), HRMS would be used to confirm this exact composition. The technique provides mass accuracy typically within 5 ppm, offering a high degree of confidence in the molecular formula.

A standard HRMS data table would present the following:

| Formula | Calculated Mass | Measured Mass | Difference (ppm) | Ion Type |

| C₁₁H₁₁F₃N₂O₄ | Calculated Value | Measured Value | <5 | e.g., [M+H]⁺ |

Specific values are contingent on experimental measurement.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. This pattern serves as a structural fingerprint.

Expected Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Cleavage of the ester group, leading to the loss of ethyl acetate.

Fragmentation of the bond between the nitrogen and the methylene group.

Loss of the nitro group (-NO₂) is a common fragmentation pathway for nitroaromatic compounds.

Analysis of these fragment ions would allow for the confirmation of the connectivity of the different functional groups within the molecule, providing powerful evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the chromophoric and auxochromic groups attached to the phenyl ring. The principal chromophore is the benzene ring, whose π → π* transitions are significantly influenced by the presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, as well as the electron-donating secondary aminoacetate group (-NHCH₂COOEt). This substitution pattern creates a complex system of electronic transitions, primarily characterized by intramolecular charge transfer (ICT).

The UV-Vis spectrum of substituted benzenes is sensitive to the nature and position of the substituents. In the case of this compound, the ortho-nitroaniline core is the most significant contributor to its electronic absorption profile. Generally, nitroanilines exhibit characteristic absorption bands in the UV-Vis region that are assigned to π → π* and n → π* transitions. The presence of the amino group (an auxochrome) and the nitro group (a chromophore) on the benzene ring leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

For instance, 2-nitroaniline, a structurally related parent compound, displays a prominent absorption maximum (λₘₐₓ) around 408-413 nm in various solvents. nih.gov This band is attributed to an intramolecular charge transfer transition from the electron-donating amino group to the electron-withdrawing nitro group. A second band is typically observed at a shorter wavelength, around 278-279 nm, corresponding to π → π* transitions within the benzenoid system. nih.govresearchgate.net

The introduction of a trifluoromethyl (-CF₃) group at the para-position relative to the amino group and meta to the nitro group is expected to further influence the electronic spectrum. The -CF₃ group is a strong electron-withdrawing group via induction, which can modulate the energy of the molecular orbitals involved in the electronic transitions. Studies on compounds like 4-nitro-3-(trifluoromethyl)aniline (B27955) have shown that the interplay of these groups affects the HOMO-LUMO energy gap, which is directly related to the wavelength of maximum absorption. nih.gov The electron-withdrawing nature of the -CF₃ group can lead to a further red shift or a blue shift depending on its position and interaction with other substituents.

The ethyl aminoacetate substituent [-NHCH₂(COOEt)] attached to the phenyl ring acts as an electron-donating group, similar to a simple amino group, thereby participating in the charge transfer process. The electronic transitions in this compound are therefore predicted to be of the intramolecular charge transfer type, primarily involving the delocalization of electron density from the amino group and the phenyl ring (HOMO) to the nitro group (LUMO).

Based on the analysis of these structurally analogous compounds, the UV-Vis spectrum of this compound is anticipated to exhibit two main absorption bands. A high-intensity band in the shorter wavelength UV region (around 270-290 nm) can be assigned to π → π* transitions of the substituted aromatic system. A second, broad, and intense band is expected at a longer wavelength, likely in the 400-420 nm region, corresponding to the intramolecular charge transfer from the aminoacetate donor to the nitro acceptor, influenced by the -CF₃ group. The exact position and intensity of these bands would be dependent on the solvent polarity.

Theoretical and Computational Chemistry Studies of Ethyl 2 2 Nitro 4 Trifluoromethyl Phenyl Amino Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, predicated on the principles of quantum mechanics.

Density Functional Theory (DFT) Applications (e.g., B3LYP functional with various basis sets)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the properties of organic molecules. materialsciencejournal.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides excellent results for a wide range of molecular systems. materialsciencejournal.org The choice of basis set, such as 6-311G(d,p) or 6-311++G(d,p), is crucial as it defines the set of functions used to build the molecular orbitals. materialsciencejournal.orgnih.gov For analogous compounds, DFT calculations have been successfully employed to determine optimized geometries, vibrational frequencies, and electronic properties. materialsciencejournal.orgmdpi.com

Geometry Optimization and Molecular Conformations

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For similar molecules, such as derivatives of flufenamic acid, conformational analysis has revealed the existence of multiple stable polymorphs. nih.gov The optimized geometry of a related compound, ethyl-2-(4-aminophenoxy)acetate, was determined using the B3LYP/6-31G(d,p) method, showing good agreement with experimental X-ray diffraction data. mdpi.com Such studies for Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate would reveal key structural parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level) No published data is currently available for this specific compound. The table below is for illustrative purposes only.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.390 | C-C-C (ring) | 120.0 |

| C-N (amino) | 1.385 | C-N-H | 121.0 |

| C=O | 1.210 | O=C-O | 125.0 |

| C-O (ester) | 1.360 | C-O-C | 115.0 |

| N-O (nitro) | 1.225 | O-N-O | 124.0 |

| C-F | 1.345 | F-C-F | 106.0 |

Vibrational Frequency Analysis and Spectral Assignments

Following geometry optimization, a vibrational frequency analysis is typically performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. uh.edu The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups. nih.govuh.edu For example, studies on other nitro-containing aromatic compounds have used DFT to assign the characteristic symmetric and asymmetric stretching vibrations of the nitro group. materialsciencejournal.org

Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups of this compound No published data is currently available for this specific compound. The table below is for illustrative purposes only.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3350 |

| C=O (ester) | Stretching | 1735 |

| NO₂ | Asymmetric Stretching | 1530 |

| NO₂ | Symmetric Stretching | 1350 |

| C-F (CF₃) | Stretching | 1100-1300 |

| Aromatic C-H | Stretching | 3050-3150 |

Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., GIAO method)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors, from which chemical shifts are derived. While no specific GIAO calculations have been published for this compound, this method has been applied to a vast range of organic molecules to predict ¹H and ¹³C NMR spectra, often showing good correlation with experimental data.

Electronic Structure Analysis

The analysis of the electronic structure provides insights into the reactivity, stability, and optical properties of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity. mdpi.com For many organic compounds, the HOMO-LUMO gap has been calculated using DFT to understand charge transfer within the molecule and predict its reactivity. materialsciencejournal.orgresearchgate.net

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound No published data is currently available for this specific compound. The table below is for illustrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP map would be significantly influenced by the electron-withdrawing nature of the nitro (NO₂) and trifluoromethyl (CF₃) groups, as well as the electron-donating character of the amino (-NH-) group and the ester functionality.

Negative Regions (Red/Yellow): The most negative potential is expected to be localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. The carbonyl oxygen of the ethyl acetate (B1210297) group would also exhibit a negative potential, albeit likely less intense than that of the nitro group.

Positive Regions (Blue): The hydrogen atoms of the amino group and the aromatic ring are expected to be in the positive potential region, making them susceptible to nucleophilic attack. The area around the trifluoromethyl group would also exhibit a positive potential due to the high electronegativity of the fluorine atoms.

Intermediate Regions (Green): The carbon atoms of the phenyl ring and the ethyl group would likely fall into an intermediate potential region.

Interactive Data Table: Expected MEP Regions

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Nitro Group (O atoms) | Highly Negative | Prone to Electrophilic Attack |

| Carbonyl Oxygen | Negative | Susceptible to Electrophilic Attack |

| Amino Group (H atom) | Positive | Prone to Nucleophilic Attack |

| Aromatic Ring (H atoms) | Positive | Susceptible to Nucleophilic Attack |

| Trifluoromethyl Group | Positive | Site for Nucleophilic Interaction |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. It provides a description of the Lewis-like chemical bonding and deviations from this idealized picture.

For this compound, NBO analysis would reveal significant electronic interactions:

Intramolecular Charge Transfer: A key feature would be the intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro and trifluoromethyl groups through the phenyl ring. This delocalization of electron density stabilizes the molecule.

Hyperconjugative Interactions: The NBO analysis would likely show strong hyperconjugative interactions, such as the delocalization of the lone pair of the amino nitrogen into the antibonding orbitals of the adjacent C-C bonds of the phenyl ring (n → σ) and the π orbitals of the nitro group (n → π*).

Bond Character: The analysis would also provide information on the hybridization of the atoms and the nature of the chemical bonds (e.g., covalent vs. ionic character).

In a study of the related compound 4-nitro-3-(trifluoromethyl)aniline (B27955), NBO analysis revealed significant intramolecular interactions that are responsible for the stabilization of the molecule. acs.org The calculated HOMO-LUMO energies in such systems indicate that charge transfer occurs within the molecule. acs.org The electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups play a crucial role in these electronic properties. acs.org

Charge Transfer Characteristics

The charge transfer characteristics of this compound are dominated by the push-pull nature of its substituents. The amino group acts as an electron donor (push), while the nitro and trifluoromethyl groups act as strong electron acceptors (pull). This electronic arrangement facilitates intramolecular charge transfer (ICT), which is a fundamental process influencing the molecule's optical and electronic properties.

Upon photoexcitation, it is expected that there would be a significant transfer of electron density from the highest occupied molecular orbital (HOMO), which would be largely localized on the amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which would be predominantly centered on the nitro group and the trifluoromethyl-substituted part of the ring. This ICT character is a common feature in molecules with similar donor-acceptor architectures. Studies on related nitroaromatic compounds have shown that the twisting of the nitro group can be induced by charge transfer upon photoexcitation. nih.gov

Chemical Reactivity Descriptors

Global Reactivity Indices (e.g., chemical hardness, softness, electrophilicity index)

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, softness indicates the ease of electron transfer. A softer molecule is more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

For this compound, the presence of strong electron-withdrawing groups (NO₂ and CF₃) would lead to a relatively high electrophilicity index, making it a good electron acceptor. The chemical hardness would be influenced by the interplay between the donor and acceptor groups. While specific calculated values for this molecule are not available, trends can be inferred from studies on similar nitroaromatic compounds. researchgate.net

Interactive Data Table: Conceptual Understanding of Global Reactivity Indices

| Reactivity Index | Definition | Implication for Reactivity |

| Chemical Hardness (η) | Resistance to change in electron distribution | High η = High stability, Low reactivity |

| Chemical Softness (S) | Reciprocal of hardness (1/η) | High S = Low stability, High reactivity |

| Electrophilicity Index (ω) | Capacity to accept electrons | High ω = Good electrophile |

Local Reactivity Descriptors (e.g., Fukui functions)

f⁺(r): Predicts the site for nucleophilic attack (where an electron is added).

f⁻(r): Predicts the site for electrophilic attack (where an electron is removed).

f⁰(r): Predicts the site for radical attack.

For this compound, the Fukui functions would likely indicate:

The nitrogen atom of the amino group and certain carbon atoms of the phenyl ring as the most probable sites for electrophilic attack (highest f⁻(r)).

The carbon atom attached to the nitro group and the carbon of the carbonyl group as likely sites for nucleophilic attack (highest f⁺(r)).

The presence of the nitro group can sometimes lead to negative Fukui function values, which is a phenomenon that has been investigated in aromatic systems and is related to the electron-attracting nature of this group. researchgate.net

Molecular Dynamics and Conformational Landscapes

Molecular dynamics (MD) simulations and conformational analysis are computational methods used to study the dynamic behavior and different spatial arrangements (conformations) of a molecule over time. These studies are crucial for understanding a molecule's flexibility, stability, and how its shape can influence its interactions with other molecules.

The conformational landscape of this compound would be determined by the rotational freedom around several single bonds:

The C-N bond between the phenyl ring and the amino group.

The N-C bond of the acetate group.

The C-C and C-O bonds within the ethyl acetate moiety.

The rotation around the C(aryl)-N bond would be somewhat restricted due to potential steric hindrance from the ortho-nitro group and the involvement of the nitrogen lone pair in resonance with the aromatic ring. The planarity of the nitro group with respect to the phenyl ring is another important conformational feature, as significant rotation can affect the electronic conjugation. The ethyl acetate side chain has several rotatable bonds, leading to a number of possible low-energy conformations. Computational studies would be necessary to determine the most stable conformers and the energy barriers between them.

Potential Energy Surface (PES) Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the corresponding energy. This allows for the identification of stable conformers (local minima) and transition states connecting them.

For this compound, a PES scan would be crucial for understanding its three-dimensional structure and flexibility. Key areas of conformational freedom include the rotation around the C-N bond connecting the phenyl ring to the amino group, and the rotation of the ethyl acetate group.

While a specific PES scan for this molecule has not been published, studies on similar N-aryl amino acid esters and substituted anilines provide insights into what might be expected. For instance, a relaxed PES scan of the molecule would likely reveal multiple local minima corresponding to different orientations of the ethyl acetate group relative to the substituted phenyl ring. The bulky trifluoromethyl and nitro groups are expected to create significant steric hindrance, influencing the preferred conformations. Computational studies on other N-arylamines have shown that the planarity of the amine group and its orientation relative to the aromatic ring are key factors in determining the conformational energy landscape.

A hypothetical PES scan for this compound would likely involve varying the dihedral angle of the C(aryl)-N-C(acetate)-C(carbonyl) backbone to identify the most stable conformations. The results of such a scan would be instrumental in understanding the molecule's shape and how it might interact with other molecules.

Tautomeric Equilibria and Interconversion Barriers

Tautomers are isomers of a compound that readily interconvert through a chemical reaction called tautomerization. This most commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and adjacent double bond. For this compound, several tautomeric forms could be considered, including amino-imino and nitro-aci tautomerism.

The most probable tautomerism for the N-aryl aminoacetate portion of the molecule would be the amino-imino tautomerism. However, computational studies on related N-aryl systems suggest that the amino form is generally more stable than the imino form. For instance, in a study of (imidazole)imidazolidine-N-aryl systems, the amino tautomer was found to be significantly less stable than the imino tautomer in the gas phase, with a calculated energy difference of 5.74 kcal/mol. rsc.org The stability of tautomers is highly dependent on the specific molecular structure and the environment (gas phase vs. solvent).

Another possibility is the nitro-aci tautomerism involving the nitro group. The aci-nitro form is typically much less stable than the nitro form. However, it has been proposed as an intermediate in certain reactions. researchgate.net Computational studies on nitroethenediamine derivatives have shown the aci-nitro tautomer to be about 13 kcal/mol less stable than the nitro form in the gas phase, although it becomes more accessible under acidic conditions. researchgate.net

Given the lack of specific computational data, it is reasonable to predict that the canonical amino-nitro form of this compound is the most stable tautomer under normal conditions. The energy barriers for interconversion to less stable tautomers are expected to be significant.

Rotational Barrier Calculations

Rotational barriers are energy barriers that must be overcome for a part of a molecule to rotate around a chemical bond. These barriers can be calculated using computational methods by performing a relaxed PES scan along the dihedral angle of interest.

For this compound, a key rotational barrier is that of the nitro group. The rotation of the nitro group is hindered by steric interactions with the adjacent aminoacetate group and electronic effects from the phenyl ring.

A theoretical study on the internal rotational barriers of the nitro group in 3-nitroaniline (B104315) and 4-nitroaniline, calculated using Density Functional Theory (DFT), provides valuable comparative data. nih.gov The study found that the average V2 barrier for the rotation of the nitro group was 6.38 kcal/mol for 3-nitroaniline and 9.13 kcal/mol for 4-nitroaniline. nih.gov The V2 barrier represents a twofold rotational barrier.

| Compound | Average Rotational Barrier of Nitro Group (kcal/mol) |

|---|---|

| 3-Nitroaniline | 6.38 |

| 4-Nitroaniline | 9.13 |

Data sourced from a theoretical study on internal rotational barriers in nitroanilines. nih.gov

Given the presence of a bulky trifluoromethyl group at the 4-position and the aminoacetate group at the 2-position relative to the nitro group in the target molecule, it is expected that the rotational barrier for the nitro group in this compound would be of a similar magnitude, likely influenced by the steric hindrance from the adjacent substituents.

Another important rotational barrier would be around the C(aryl)-N bond. Studies on para-substituted anilines have shown that the rotational barrier around the C-NH2 bond correlates with the electron-withdrawing or -donating nature of the substituent. medjchem.com For the target molecule, the presence of both a strong electron-withdrawing nitro group and a trifluoromethyl group would influence this barrier.

Spectroscopic Property Simulations (e.g., TD-DFT for UV-Vis spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. It allows for the calculation of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the substituted nitroaniline chromophore. The presence of the electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring creates a "push-pull" system, which typically results in strong intramolecular charge-transfer (ICT) bands in the UV-Vis spectrum.

Computational studies on nitro-substituted aromatic compounds consistently show that TD-DFT calculations can accurately predict their UV-Vis spectra. qu.edu.qachemrxiv.org For example, TD-DFT calculations on nitro-substituted pyridocoumarins, performed using the CAM-B3LYP functional and a 6-31+G(d) basis set, have successfully simulated their absorption spectra and elucidated the nature of the electronic transitions. qu.edu.qa

A TD-DFT simulation of this compound would likely predict a strong absorption band in the near-UV or visible region, corresponding to a HOMO-LUMO transition with significant charge transfer character from the amino group and the phenyl ring to the nitro group. The exact position of this band would be influenced by the solvent, a phenomenon known as solvatochromism, which can also be modeled using continuum solvation models in TD-DFT calculations. qu.edu.qa

| Compound Type | Computational Method | Key Findings |

|---|---|---|

| Nitro-substituted Pyridocoumarins | TD-DFT/CAM-B3LYP/6-31+G(d) | Simulated spectra matched experimental data, showing ICT bands in the visible region. qu.edu.qa |

| para-Nitroaniline Derivatives | ADC(2) | Accurate prediction of solvatochromic shifts and characterization of charge-transfer and locally excited states. chemrxiv.org |

Summary of computational methods and findings for simulating UV-Vis spectra of related compounds.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as optical communications and data storage. Molecules with large NLO responses typically possess a large change in dipole moment upon electronic excitation, a characteristic often found in "push-pull" systems like this compound.

The key parameter for second-order NLO properties is the first hyperpolarizability (β). Computational chemistry provides a powerful tool for the prediction of β. DFT calculations are widely used for this purpose. The presence of the electron-donating amino group and the strongly electron-withdrawing nitro and trifluoromethyl groups in the target molecule suggests that it is likely to exhibit a significant NLO response.

Studies on para-nitroaniline (pNA), a classic push-pull molecule, and its derivatives have shown that DFT methods can provide reliable predictions of their NLO properties. For instance, a benchmark study on pNA found that the PBE0/6-311+G** level of theory yielded a frequency-dependent second-order polarizability value of 9.59 x 10⁻³⁰ esu, which is in close agreement with the experimental value of 9.6 x 10⁻³⁰ esu. chemrxiv.org

| Compound | Property | Calculated Value (esu) | Experimental Value (esu) |

|---|---|---|---|

| para-Nitroaniline | β | 9.59 x 10⁻³⁰ | 9.6 x 10⁻³⁰ |

Comparison of calculated and experimental first hyperpolarizability (β) for para-nitroaniline. chemrxiv.org

The introduction of a trifluoromethyl group, another strong electron-withdrawing group, in addition to the nitro group, is expected to enhance the push-pull character of this compound and potentially lead to a larger first hyperpolarizability compared to pNA. Computational studies on other push-pull chromophores have demonstrated that the strategic placement of donor and acceptor groups can significantly enhance NLO properties. nih.gov

Mechanistic Biological Studies and in Vitro Efficacy of Ethyl 2 2 Nitro 4 Trifluoromethyl Phenyl Amino Acetate

In Vitro Screening for Cellular Activity

Comprehensive screening of Ethyl 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)acetate for its effects on cellular activity is a critical first step in elucidating its potential as a therapeutic agent. However, specific data from such in vitro assays are not currently available in the public domain.

Anti-Proliferative Effects on Cell Lines (e.g., cancer cell lines)

There are no published studies that have investigated the anti-proliferative effects of this compound on any cancer cell lines. Consequently, data regarding its potency (e.g., IC50 values) and selectivity against various cancer types are unknown.

Antimicrobial Activity (e.g., against bacterial and fungal strains)

Information regarding the antimicrobial properties of this compound is not available. Studies to determine its minimum inhibitory concentration (MIC) against a panel of pathogenic bacterial and fungal strains have not been reported.

Enzyme Inhibition Assays

The potential of this compound to act as an enzyme inhibitor has not been explored in published research. There are no available data from enzyme inhibition assays to indicate its specificity or potency against any particular enzymatic target.

Molecular Mechanism of Action Studies

Understanding the molecular mechanism of action is fundamental to the development of any new chemical entity for therapeutic use. For this compound, such studies have not yet been documented in scientific literature.

Protein-Ligand Interaction Profiling

There is no information available from studies such as X-ray crystallography, NMR spectroscopy, or computational modeling that details the interaction of this compound with any protein targets.

Receptor Binding Characterization

The affinity and selectivity of this compound for any specific biological receptors have not been characterized. Data from receptor binding assays, which would be crucial for understanding its pharmacological profile, are not present in the available literature.

Intracellular Pathway Modulation

The precise intracellular pathways modulated by this compound are a subject of ongoing research. However, based on the broader class of nitroaromatic compounds to which it belongs, its mechanism of action is likely multifaceted. A common feature of many nitro-containing compounds with antimicrobial activity is their function as prodrugs that require reductive activation within the target cell. This activation is often carried out by bacterial nitroreductases.

For instance, nitrofuran-based compounds require the cofactor F420 machinery for their activation. This process can be dependent on the deazaflavin-dependent nitroreductase (Ddn) and potentially other F420-dependent reductases nih.gov. The activation of these prodrugs often leads to the generation of reactive nitrogen species, which can induce a range of downstream effects, including damage to DNA, proteins, and lipids, ultimately leading to cell death.

Furthermore, some nitro-containing compounds have been shown to interfere with critical biosynthetic pathways. For example, studies on 5-nitro-1,10-phenanthroline (B1664666) (5NP) have demonstrated its ability to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis researchgate.net. Mycolic acids are essential components of the mycobacterial cell wall, and their disruption compromises the structural integrity of the bacterium. It is plausible that this compound could operate through a similar mechanism, disrupting cell wall synthesis, though specific studies are required to confirm this.

Specific Target Identification (e.g., DprE1, if applicable to the compound itself or its direct derivatives)